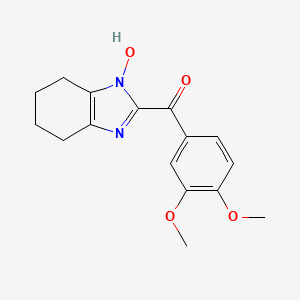![molecular formula C17H29N3O3 B5691010 2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as HU-210 and belongs to the family of cannabinoids.
Mechanism of Action
The mechanism of action of HU-210 involves the activation of the endocannabinoid system. The compound acts as a potent agonist of the cannabinoid receptors CB1 and CB2, leading to the modulation of various physiological processes. HU-210 also exhibits a high affinity for the CB1 receptor, which is primarily responsible for its psychoactive effects.
Biochemical and physiological effects:
HU-210 has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. HU-210 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, the psychoactive effects of HU-210 can also be a limitation for lab experiments, as they can interfere with the interpretation of results. Additionally, the synthesis of HU-210 is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of HU-210. One potential direction is the development of novel derivatives of HU-210 with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of HU-210 in the treatment of various neurological disorders and autoimmune diseases. Additionally, further research is needed to elucidate the exact mechanisms of action of HU-210 and its potential interactions with other neurotransmitter systems.
Synthesis Methods
The synthesis of HU-210 involves several steps. The initial step involves the reaction of 1,1'-carbonyldiimidazole with 1-pyrrolidinecarboxylic acid to form the corresponding imidazolide. The imidazolide is then reacted with 2-(2-chloroethyl)-1-methylpyrrolidine to form the intermediate compound. The intermediate is then reacted with 1,3-dimethyl-8-bromo-6-nitrospiro[5.5]undecane to form the final product, HU-210.
Scientific Research Applications
HU-210 has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. HU-210 has also been shown to have potential applications in the treatment of cancer, neurological disorders, and autoimmune diseases.
properties
IUPAC Name |
2-(2-hydroxypropyl)-9-(pyrrolidine-1-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O3/c1-14(21)12-20-13-17(5-4-15(20)22)6-10-19(11-7-17)16(23)18-8-2-3-9-18/h14,21H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQNHCJVYHGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2(CCC1=O)CCN(CC2)C(=O)N3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)

![cis-3a-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5690958.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![6-methyl-2-({methyl[(3-methylpyridin-2-yl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5690974.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)

![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)

![(3aR*,6aR*)-2-acetyl-5-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5691007.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)